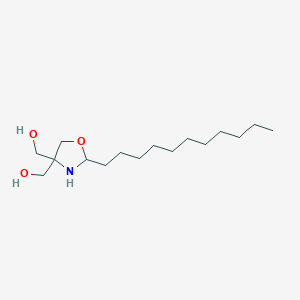

(2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol

Description

(2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol is a heterocyclic compound featuring a 1,3-oxazolidine core substituted with an undecyl (11-carbon alkyl) chain at position 2 and two hydroxymethyl groups at position 3. This structure confers unique physicochemical properties, including variable solubility and lipophilicity, influenced by the long alkyl chain. The undecyl chain may enhance membrane permeability, making it suitable for drug delivery or lipid-targeting therapies.

Properties

CAS No. |

651291-27-9 |

|---|---|

Molecular Formula |

C16H33NO3 |

Molecular Weight |

287.44 g/mol |

IUPAC Name |

[4-(hydroxymethyl)-2-undecyl-1,3-oxazolidin-4-yl]methanol |

InChI |

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-15-17-16(12-18,13-19)14-20-15/h15,17-19H,2-14H2,1H3 |

InChI Key |

CODOIEZZTFGERU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1NC(CO1)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the Schiff base reaction, where an amino alcohol reacts with an aldehyde to form an imine intermediate, which subsequently undergoes cyclization to form the oxazolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require mild heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis and Stability

The oxazolidine ring undergoes pH-dependent hydrolysis , releasing formaldehyde and forming a diol-amine derivative:

The undecyl group slows hydrolysis compared to smaller analogs (e.g., 4,4-dimethyloxazolidine) .

a) Michael Addition

With α,β-unsaturated carbonyl compounds (e.g., acrolein), the oxazolidine participates in regioselective 1,4-addition , forming seven-membered oxazepane derivatives under mild conditions :

b) Bis-Adduct Formation

Heating the compound with excess aldehyde (e.g., acrolein) yields bis-adducts via sequential 1,2- and 1,4-additions. For example:

Functional Group Transformations

The hydroxymethyl groups undergo oxidation and esterification :

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | 4,4-Dicarboxylic acid | |

| Esterification | Acetic anhydride, pyridine | 4,4-Diacetate |

Research Findings and Mechanistic Insights

-

Regioselectivity : The undecyl chain sterically directs reactions to the oxazolidine ring’s N-center, favoring nucleophilic attacks at C-2 .

-

Thermodynamic Control : Prolonged heating shifts products from kinetic (e.g., oxazepane) to thermodynamic (bis-adducts) forms .

-

Diastereomer Interconversion : Adducts like 18/19 equilibrate under thermal stress, crystallizing into stable configurations .

Scientific Research Applications

Organic Synthesis

(2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions such as:

- Condensation Reactions: It can react with aldehydes and ketones to form larger molecular frameworks.

- Reduction Reactions: The hydroxyl groups can be reduced to yield alcohols or other functional groups.

Biological Applications

The compound has shown promise in biological research due to its potential interactions with biological molecules:

- Antimicrobial Activity: Studies have indicated that oxazolidine derivatives exhibit antimicrobial properties against various strains of bacteria and fungi. For instance, a study demonstrated that derivatives of oxazolidines could inhibit the growth of Staphylococcus aureus and Escherichia coli .

Industrial Uses

In industrial applications, (2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol is explored for its surfactant properties:

- Emulsifiers: Its amphiphilic nature makes it suitable for use in formulations requiring stable emulsions.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxazolidine derivatives. The results indicated that compounds similar to (2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol displayed significant inhibition against pathogenic bacteria when tested using the disc diffusion method .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of oxazolidine derivatives highlighted the effectiveness of (2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol as a precursor for synthesizing more complex molecules. The study utilized NMR spectroscopy and mass spectrometry for characterization .

Mechanism of Action

The mechanism of action of (2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol depends on its specific application. For instance, as a fluorescent probe, it interacts with metal ions through coordination bonds, leading to changes in its electronic structure and fluorescence properties . In biological systems, it may exert its effects by interacting with cellular components, disrupting metabolic pathways, or inducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidine Derivatives

Structural and Functional Group Variations

Key structural differences among oxazolidine derivatives lie in the substituents at position 2, which dictate their electronic, steric, and solubility profiles:

*Calculated based on molecular formula C15H29NO3.

Physicochemical Properties

- Solubility : The undecyl derivative’s long alkyl chain reduces aqueous solubility compared to aryl or heteroaryl analogs. For example, the phenethyl-substituted compound exhibits >35.3 µg/mL solubility at pH 7.4 due to moderate hydrophilicity , while the pyridinyl analog’s polar heterocycle enhances solubility .

- Thermal Stability : The fluorophenyl derivative melts at 89°C , whereas alkyl-substituted analogs (e.g., undecyl) likely have lower melting points due to reduced crystallinity.

Key Research Findings and Trends

Substituent-Driven Selectivity : Aromatic substituents (e.g., fluorophenyl, pyridinyl) enhance electronic interactions for biological or sensing applications, while alkyl chains improve lipid compatibility .

Solubility-Activity Trade-offs : Hydrophobic chains (e.g., undecyl) may limit aqueous solubility but enhance membrane penetration, making them suitable for topical or lipid-encapsulated formulations.

Structural Flexibility : The oxazolidine core tolerates diverse substituents without losing stability, enabling tailored design for specific applications .

Biological Activity

Overview

(2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol is a compound belonging to the oxazolidine family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its efficacy in various applications.

The compound's structure can be described by its molecular formula and CAS number 651291-27-9. The oxazolidine ring structure is significant for its biological activity, particularly in antimicrobial and antifungal applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₁N₁O₂ |

| CAS Number | 651291-27-9 |

| Molecular Weight | 253.43 g/mol |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of oxazolidine derivatives. For instance, a study indicated that compounds with similar oxazolidine structures exhibit significant activity against various pathogens. The introduction of substituents on the oxazolidine ring can enhance or inhibit this activity.

- Antifungal Activity : A study reported that oxazolidine derivatives showed moderate to excellent antifungal activity against pathogens such as Rhizoctonia solani and Botrytis cinerea. The EC50 values for effective compounds were noted to be as low as 1.78 µg/mL, indicating potent antifungal properties .

- Antibacterial Activity : Oxazolidinone derivatives have been recognized for their antibacterial capabilities, particularly against resistant strains of bacteria. The mechanism often involves inhibition of protein synthesis, making it a valuable scaffold for developing new antibiotics .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of (2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol:

- Dermal Toxicity : In a study involving dermal administration in rats, it was found that at high doses (100 mg/kg bw/day), there were significant dermal reactions including inflammation and ulceration. However, lower doses (1 mg/kg bw/day) did not show adverse effects .

- Systemic Effects : No systemic toxicity was observed at lower doses; the No Observed Effect Level (NOEL) was established at 100 mg/kg bw/day for systemic effects .

Case Study 1: Antifungal Efficacy

A recent investigation focused on a series of oxazolidinediones related to (2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol. The study demonstrated that specific modifications to the oxazolidine structure significantly enhanced antifungal efficacy against Sclerotinia sclerotiorum and Pythium oryzae. The optimized compound exhibited an EC50 value of 2.23 µg/mL .

Case Study 2: Antibacterial Activity

Another study evaluated the antibacterial properties of various oxazolidinones against Mycobacterium tuberculosis. Compounds derived from the oxazolidine framework showed promising results with inhibition rates exceeding 90% at concentrations as low as 6.25 µg/mL .

The biological activity of (2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol is primarily attributed to its interaction with microbial enzymes and cellular structures:

- Protein Synthesis Inhibition : Similar compounds in the oxazolidinone class inhibit bacterial protein synthesis by binding to the ribosomal subunit.

- Membrane Disruption : Some derivatives may disrupt microbial membranes, leading to cell lysis.

Q & A

Basic: What synthetic methodologies are recommended for preparing (2-Undecyl-1,3-oxazolidine-4,4-diyl)dimethanol, and how is purity ensured?

The synthesis typically involves a Schiff base reaction between an aldehyde and an amino alcohol. For analogous oxazolidine derivatives, condensation of 4-fluorophenyl or pyridyl substituents with glycerol derivatives has been reported, yielding products crystallized from isopropanol (mp. 89°C) . Characterization via IR (e.g., υ 3450 cm⁻¹ for hydroxyl groups), multinuclear NMR (¹H, ¹³C), and HRMS ensures structural confirmation. Purity is validated by sharp melting points, consistent spectroscopic data, and chromatographic methods (TLC/HPLC) .

Basic: How can spectroscopic techniques resolve structural ambiguities in oxazolidine derivatives?

¹H NMR is critical for identifying proton environments:

- Oxazolidine ring protons : Resonances at δ 3.58–3.85 ppm (multiplet patterns indicate coupling with adjacent groups) .

- Aromatic substituents : Signals at δ 7.06–7.44 ppm confirm fluorophenyl integration .

¹³C NMR distinguishes carbons in the oxazolidine ring (δ 64–91 ppm) and substituents (e.g., fluorophenyl carbons at δ 115–164 ppm) . IR confirms functional groups (e.g., hydroxyl stretches at 3450 cm⁻¹ and C-O-C vibrations at 1047 cm⁻¹) . HRMS-ESI-TOF validates molecular formulae (e.g., [M+H]+ 228.1036) .

Advanced: How can computational methods like DFT elucidate the electronic properties of oxazolidine derivatives?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO energy gaps to predict reactivity. For example, (2-(pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol shows a reduced HOMO-LUMO gap upon Ce³⁺ coordination, confirming charge transfer and binding mechanisms . Geometry optimization and Mulliken population analysis further explain ligand-metal interactions .

Advanced: What experimental approaches validate the biological activity of oxazolidine derivatives, such as microtubule modulation?

- Microtubule assembly assays : Monitor tubulin polymerization kinetics using turbidimetry (absorbance at 350 nm) .

- Neuroprotection studies : Assess neuronal viability via MTT assays under oxidative stress. For example, fluorophenyl-oxazolidine derivatives exhibit neuroprotection without paclitaxel-like microtubule stabilization, suggesting distinct mechanisms .

- Blood-brain barrier (BBB) permeability : Use in vitro models (e.g., PAMPA) or radiolabeled compounds to evaluate passive diffusion .

Advanced: How can researchers address contradictions in structure-activity relationships (SAR) for oxazolidine derivatives?

Contradictions arise when structural analogs show divergent biological effects. For instance, fluorophenyl-oxazolidine derivatives lack paclitaxel-like activity despite structural mimicry. To resolve this:

- Perform molecular docking to compare binding poses with known targets (e.g., tubulin) .

- Use mutagenesis or competitive binding assays to identify non-canonical interaction sites.

- Analyze substituent effects: Longer alkyl chains (e.g., undecyl) may alter lipophilicity and membrane penetration .

Advanced: What strategies optimize oxazolidine derivatives for metal-ion sensing applications?

- Ligand design : Incorporate tridentate binding sites (e.g., pyridyl, hydroxyl groups) for selective Ce³⁺ detection .

- Stoichiometry validation : Use Job’s plot analysis (fluorescence titration) to confirm 1:1 ligand-metal complexes .

- Limit of detection (LOD) : Calculate via 3σ/slope method from calibration curves (reported LOD: 54.0 nM for Ce³⁺) .

Basic: What purification techniques are effective for isolating oxazolidine derivatives?

- Recrystallization : Use polar solvents like isopropanol or ethanol for high-purity crystals .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves diastereomers or byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases ensure analytical purity .

Advanced: How do researchers analyze hydrolytic stability and decomposition pathways of oxazolidine derivatives?

- Forced degradation studies : Expose compounds to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor via LC-MS .

- Formaldehyde release assays : Quantify using Nash reagent (ammonium acetate/acetylacetone) to detect hydrolytic byproducts .

- Kinetic stability : Track decomposition rates under physiological conditions (HEPES buffer, pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.